molecular formula C15H25N3O2 B14596789 2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione CAS No. 61280-38-4

2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B14596789
CAS No.: 61280-38-4
M. Wt: 279.38 g/mol
InChI Key: YHRMDJVWAQQWNU-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione typically involves the reaction of a pyrimidine precursor with an azepane derivative. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The process may involve heating and stirring to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and environmental sustainability, including the recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible applications in the development of pharmaceuticals targeting specific diseases.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione: Similar structure with a piperidine ring instead of an azepane ring.

    2-(Morpholin-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-(Azepan-1-yl)-5-pentylpyrimidine-4,6(1H,5H)-dione is unique due to the presence of the azepane ring, which may confer specific chemical and biological properties not found in similar compounds with different ring structures.

Properties

CAS No.

61280-38-4

Molecular Formula

C15H25N3O2

Molecular Weight

279.38 g/mol

IUPAC Name

2-(azepan-1-yl)-5-pentyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C15H25N3O2/c1-2-3-6-9-12-13(19)16-15(17-14(12)20)18-10-7-4-5-8-11-18/h12H,2-11H2,1H3,(H,16,17,19,20)

InChI Key

YHRMDJVWAQQWNU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=O)NC(=NC1=O)N2CCCCCC2

Origin of Product

United States

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